Lipophilicity Shift: XLogP3 Comparison with Unsubstituted Methyl Pyridazine-4-carboxylate
The 5,6-dimethyl substitution on methyl pyridazine-4-carboxylate increases computed lipophilicity by +0.8 log units compared to the parent methyl pyridazine-4-carboxylate (XLogP3: 0.5 vs. -0.3) [1][2]. This is a quantifiable, PubChem-computed difference that predicts altered partitioning behavior and potential impacts on passive membrane permeability [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 [1] |
| Comparator Or Baseline | Methyl pyridazine-4-carboxylate (CAS 34231-77-1); XLogP3 = -0.3 [2] |
| Quantified Difference | ΔXLogP3 = +0.8 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2026 release) |
Why This Matters
For procurement, a +0.8 logP shift implies the compound may exhibit different solubility and permeability profiles in cell-based assays, requiring explicit validation rather than assuming interchangeability with the unsubstituted analog.
- [1] PubChem. (2026). Methyl 5,6-dimethylpyridazine-4-carboxylate (Compound Summary). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2866322-13-4 View Source
- [2] PubChem. (2026). Methyl pyridazine-4-carboxylate (Compound Summary). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12439252 View Source
